molecular formula C16H10ClF2NO2S2 B14220728 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole CAS No. 558462-95-6

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole

Cat. No.: B14220728
CAS No.: 558462-95-6
M. Wt: 385.8 g/mol
InChI Key: FTQYKZOSISWJKK-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with a chlorobenzene sulfonyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents on the aromatic rings. Examples include:

  • 2-(4-Chlorobenzyl)-1,3-thiazole
  • 2-(2,5-Difluorophenyl)-1,3-thiazole

Uniqueness

What sets 2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole apart is the combination of the chlorobenzene sulfonyl and difluorophenyl groups, which confer unique chemical and physical properties. These properties can enhance its reactivity, stability, and potential biological activity compared to other thiazole derivatives .

Properties

CAS No.

558462-95-6

Molecular Formula

C16H10ClF2NO2S2

Molecular Weight

385.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2,5-difluorophenyl)methyl]-1,3-thiazole

InChI

InChI=1S/C16H10ClF2NO2S2/c17-10-1-4-12(5-2-10)24(21,22)15(16-20-7-8-23-16)13-9-11(18)3-6-14(13)19/h1-9,15H

InChI Key

FTQYKZOSISWJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(C2=C(C=CC(=C2)F)F)C3=NC=CS3)Cl

Origin of Product

United States

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